

A Technical Guide to the Solubility of 2-Amino-4-methoxybenzamide

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

Cat. No.: B112565

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For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides an in-depth analysis of the predicted solubility of **2-Amino-4-methoxybenzamide** in various solvents, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Theoretical Solubility Profile of 2-Amino-4-methoxybenzamide

The solubility of **2-Amino-4-methoxybenzamide** is governed by its molecular structure, which features a combination of polar and non-polar functional groups on a benzene ring. The primary amide (-CONH₂), amino (-NH₂), and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding, while the aromatic ring contributes to its non-polar character.

The principle of "like dissolves like" is the foundation for predicting solubility.^[1] Polar solvents will more readily dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

Key Structural Features Influencing Solubility:

- Primary Amide (-CONH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.^[2]

- Amino (-NH₂): The amino group is also polar and can form hydrogen bonds, contributing to solubility in polar solvents.
- Methoxy (-OCH₃): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, which can slightly increase solubility in polar protic solvents.
- Benzene Ring: The aromatic ring is non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar organic solvents.

Based on these structural characteristics, a qualitative prediction of the solubility of **2-Amino-4-methoxybenzamide** in a range of common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of **2-Amino-4-methoxybenzamide**

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Low	The presence of hydrogen bonding groups (-NH ₂ , -CONH ₂) is countered by the hydrophobic benzene ring.
Methanol	Moderate to High		The alkyl group is small, and the hydroxyl group can effectively hydrogen bond with the solute.
Ethanol	Moderate		Similar to methanol, but the larger alkyl chain slightly reduces its polarity.
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	A highly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)	High		Similar to DMSO, it is a highly polar solvent that can effectively solvate the polar groups of the molecule.
Acetone	Moderate		Less polar than DMSO and DMF, but the carbonyl group can act as a hydrogen bond acceptor.
Non-Polar	Toluene	Low to Moderate	The aromatic nature of toluene may provide some

favorable interactions with the benzene ring of the solute.

Hexane	Low	As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups.
Dichloromethane	Low to Moderate	A weakly polar solvent that may offer some solubility due to dipole-dipole interactions.

Experimental Determination of Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for the gravimetric determination of the solubility of **2-Amino-4-methoxybenzamide**.

Gravimetric Solubility Determination Protocol

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.^[3]

Materials and Equipment:

- **2-Amino-4-methoxybenzamide** (solid)
- Selected solvent
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or water bath

- Syringe filters (0.45 µm)
- Pre-weighed evaporation dishes
- Oven or vacuum oven

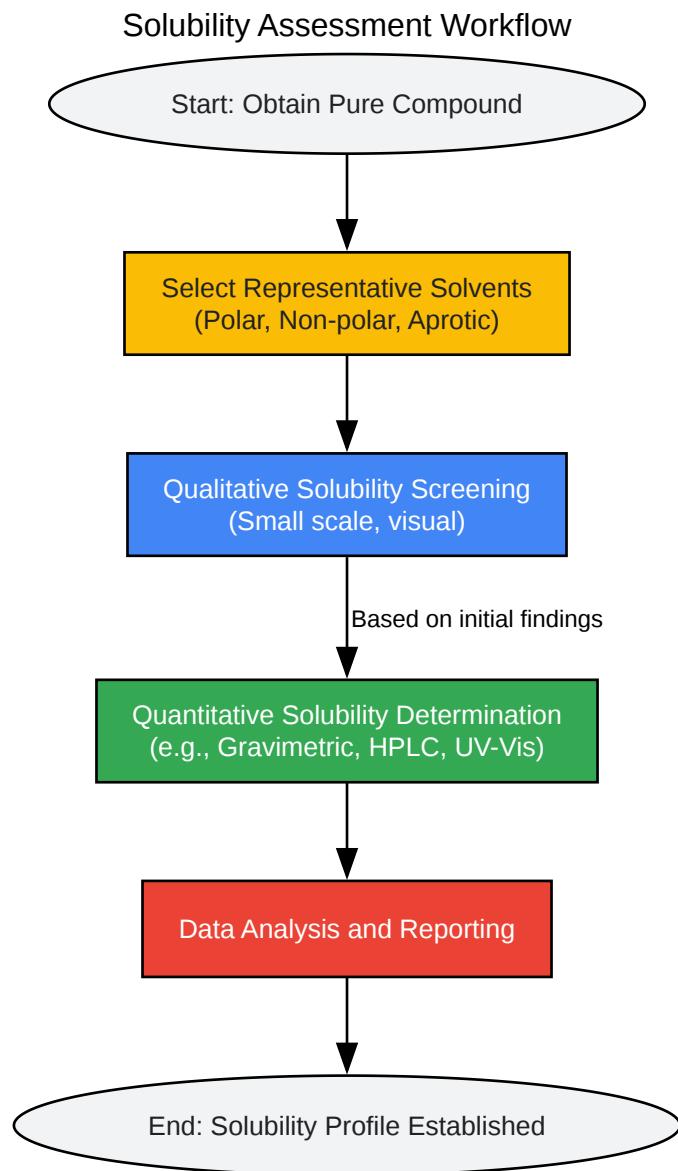
Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **2-Amino-4-methoxybenzamide** to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
- Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe.
- Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved micro-particles. Record the exact volume of the filtered solution.
- Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
- Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
- Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (L)

Logical Workflow for Solubility Assessment

The process of determining the solubility of a novel compound can be systematically approached. The following diagram illustrates a logical workflow for such an assessment.



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Caption: Logical workflow for solubility assessment of a new chemical entity.

This comprehensive guide provides a theoretical and practical framework for understanding and determining the solubility of **2-Amino-4-methoxybenzamide**. By combining predictive analysis with a robust experimental protocol, researchers can efficiently characterize this compound for its intended applications.

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